![molecular formula C15H20N2 B7894479 N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7894479.png)
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a propyl group at the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine typically involves the following steps:
-
Formation of the Indole Core: : The indole core can be synthesized using the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .
-
Introduction of the Propyl Group: : The propyl group can be introduced via alkylation of the indole nitrogen. This can be achieved by reacting the indole with a propyl halide (e.g., propyl bromide) in the presence of a base, such as potassium carbonate, under reflux conditions .
-
Attachment of the Cyclopropanamine Group: : The final step involves the attachment of the cyclopropanamine group to the indole ring. This can be done by reacting the propyl-substituted indole with cyclopropanamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives, such as indole-2-carboxylic acid .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the indole ring or the cyclopropanamine group to form reduced derivatives .
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the indole ring or the cyclopropanamine group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives, reduced cyclopropanamine derivatives.
Substitution: Substituted indole derivatives, substituted cyclopropanamine derivatives.
科学研究应用
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities . It is also investigated for its potential as an anti-HIV agent .
-
Biological Studies: : The compound is used in biological studies to understand its effects on various biological pathways and molecular targets. It is studied for its interactions with enzymes, receptors, and other biomolecules .
-
Chemical Biology: : The compound is used as a chemical probe to study the structure-activity relationships of indole derivatives. It helps in understanding the chemical properties and biological activities of related compounds .
-
Industrial Applications:
作用机制
The mechanism of action of N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Enzyme Inhibition: : The compound may inhibit specific enzymes involved in biological pathways, leading to altered cellular functions .
-
Receptor Binding: : The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses .
-
Gene Expression Modulation: : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
相似化合物的比较
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
-
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine: : This compound has a methyl group instead of a propyl group, which may result in different biological activities and chemical properties .
-
N-[(1-ethyl-1H-indol-5-yl)methyl]cyclopropanamine: : This compound has an ethyl group instead of a propyl group, which may also lead to variations in its biological and chemical properties .
-
N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanone: : This compound has a cyclopropanone group instead of a cyclopropanamine group, which may affect its reactivity and biological activities .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the indole and cyclopropanamine groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-[(1-propylindol-5-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-8-17-9-7-13-10-12(3-6-15(13)17)11-16-14-4-5-14/h3,6-7,9-10,14,16H,2,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDGEKVAODYJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)CNC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B7894398.png)
![{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine](/img/structure/B7894404.png)
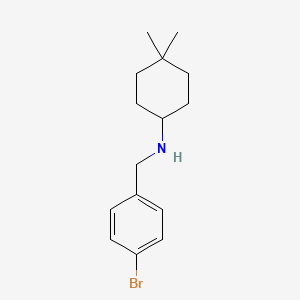
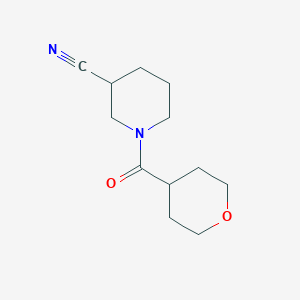
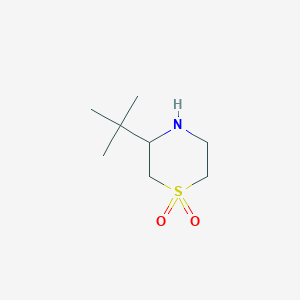
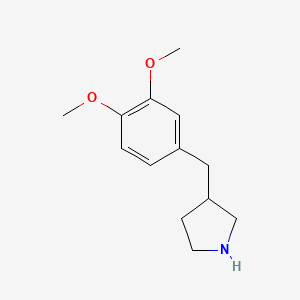
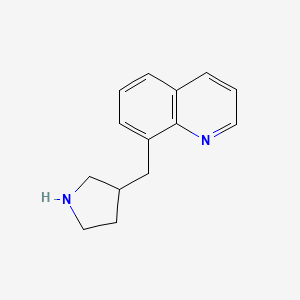
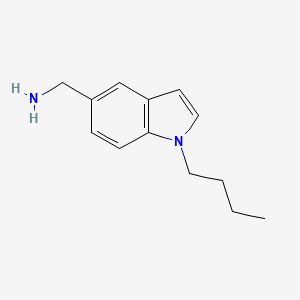
![Methyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894457.png)
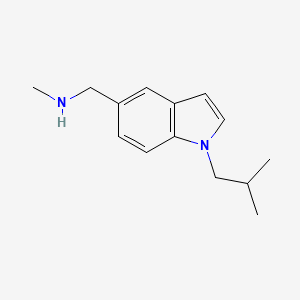
amine](/img/structure/B7894465.png)
![Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine](/img/structure/B7894469.png)
![Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894471.png)
![{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B7894477.png)
